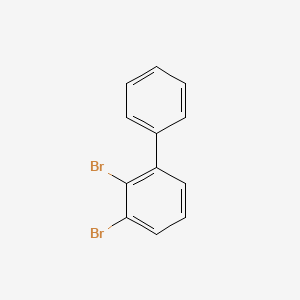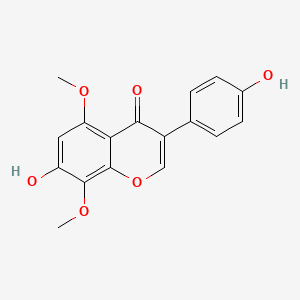
2,3-Dibromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromobiphenyl is an organic compound belonging to the class of polybrominated biphenyls. These compounds consist of a biphenyl moiety substituted with bromine atoms. The molecular formula of this compound is C12H8Br2, and it is known for its use as a flame retardant . Polybrominated biphenyls, including this compound, are synthetic organic compounds that have been widely used in various industrial applications due to their flame-retardant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromobiphenyl typically involves the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as benzene or carbon tetrachloride, and the bromination occurs at the 2 and 3 positions of the biphenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the amount of bromine used .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of biphenyl or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted biphenyl derivatives with various functional groups.
Oxidation Reactions: Products include oxidized biphenyl derivatives with different oxidation states.
Reduction Reactions: Products include reduced biphenyl derivatives or biphenyl itself.
Aplicaciones Científicas De Investigación
2,3-Dibromobiphenyl has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other polybrominated biphenyls and related compounds.
Biology: Studies have investigated its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Research has explored its potential use in drug development and its interactions with biological targets.
Industry: It is used as a flame retardant in various consumer products, including electronics, textiles, and plastics
Mecanismo De Acción
The mechanism of action of 2,3-Dibromobiphenyl involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism. The activation of this receptor by this compound can lead to the induction of phase I and phase II xenobiotic metabolizing enzymes, which play a role in the detoxification and elimination of foreign compounds from the body .
Comparación Con Compuestos Similares
- 2,2’-Dibromobiphenyl
- 4,4’-Dibromobiphenyl
- 2,3’,4,4’-Tetrabromobiphenyl
Comparison: 2,3-Dibromobiphenyl is unique due to its specific bromination pattern at the 2 and 3 positions of the biphenyl ring. This structural feature influences its chemical reactivity, physical properties, and biological interactions. Compared to other polybrominated biphenyls, this compound may exhibit different flame-retardant properties and environmental persistence .
Propiedades
Número CAS |
27479-65-8 |
|---|---|
Fórmula molecular |
C12H8Br2 |
Peso molecular |
312.00 g/mol |
Nombre IUPAC |
1,2-dibromo-3-phenylbenzene |
InChI |
InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
ODVMOIOUMCXTPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
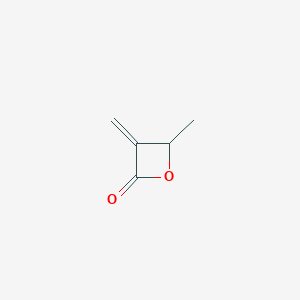
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)

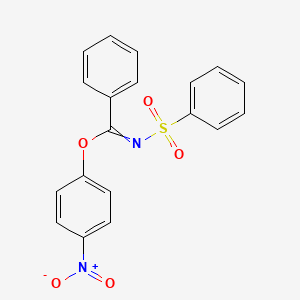

![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)

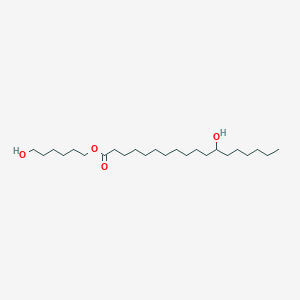
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
